(S)-1-Cyclooctylethan-1-amine
Description
(S)-1-Cyclooctylethan-1-amine is a chiral primary amine characterized by a cyclooctyl group attached to an ethylamine backbone. Its stereospecific (S)-configuration imparts unique reactivity and selectivity, making it valuable in asymmetric synthesis, pharmaceutical intermediates, and ligand design . The cyclooctyl ring introduces significant steric bulk, influencing solubility, lipophilicity, and interaction with biological targets.
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
(1S)-1-cyclooctylethanamine |
InChI |
InChI=1S/C10H21N/c1-9(11)10-7-5-3-2-4-6-8-10/h9-10H,2-8,11H2,1H3/t9-/m0/s1 |
InChI Key |
HTOLFJDWLXYKSF-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1CCCCCCC1)N |
Canonical SMILES |
CC(C1CCCCCCC1)N |
Origin of Product |
United States |
Preparation Methods
Alkylation of Ammonia or Primary Amines with Cyclooctyl Halides
This classical approach involves nucleophilic substitution where ammonia or a primary amine attacks a cyclooctyl-containing alkyl halide. The reaction typically requires:
- Strong bases (e.g., sodium or potassium hydroxide) to deprotonate ammonia/amine.
- Controlled conditions to minimize over-alkylation.
- Purification steps to isolate the secondary amine.
This method is straightforward but may require careful optimization to enhance selectivity for the (S)-enantiomer if starting from racemic halides.
Asymmetric Synthesis via Reductive Amination
Reductive amination is a versatile and widely used method to prepare chiral secondary amines. The process involves:
- Reaction of a cyclooctyl-substituted ketone (e.g., cyclooctylacetone) with ammonia or a primary amine to form an imine intermediate.
- Catalytic asymmetric hydrogenation or chemical reduction (e.g., sodium cyanoborohydride) in the presence of chiral catalysts or auxiliaries to induce stereoselectivity.
- Subsequent isolation of the (S)-enantiomer of 1-Cyclooctylethan-1-amine.
This method allows for high enantiomeric purity and is favored in medicinal chemistry applications due to its stereochemical control.
Reduction of Cyclooctyl Nitriles
Cyclooctyl nitriles can be reduced to the corresponding amines using:
- Lithium aluminum hydride (LiAlH4) for strong chemical reduction.
- Catalytic hydrogenation under mild conditions.
This route is efficient but may require chiral resolution or asymmetric catalysis to obtain the (S)-enantiomer.
Continuous Flow Synthesis
Industrial-scale production may employ continuous flow reactors, which allow:
- Precise control over reaction parameters (temperature, residence time).
- Improved yields and purity through steady-state operation.
- Potential integration with asymmetric catalytic steps.
This approach is advantageous for scaling up the synthesis of (S)-1-Cyclooctylethan-1-amine.
| Preparation Method | Advantages | Challenges | Enantiomeric Control | Typical Yield Range |
|---|---|---|---|---|
| Alkylation of Ammonia/Amine | Simple, well-established | Over-alkylation, racemization risk | Low unless chiral halides used | Moderate (50-70%) |
| Asymmetric Reductive Amination | High stereoselectivity, adaptable | Requires chiral catalysts, cost | High (up to >95% ee) | High (70-90%) |
| Reduction of Nitriles | Efficient chemical reduction | Need for chiral resolution | Moderate to low without catalysts | Moderate (60-80%) |
| Continuous Flow Synthesis | Scalable, controlled conditions | Requires specialized equipment | Depends on integrated method | High (>80%) |
While direct literature on this compound is limited, analogous amine syntheses provide insights:
- Reductive amination yields and enantiomeric excess increase significantly when using chiral transition metal catalysts (e.g., Rh, Ru complexes) under mild hydrogenation conditions.
- Reaction temperature and solvent choice critically affect conversion and selectivity; for example, lowering temperature may reduce yield but improve enantiomeric purity.
- Continuous flow photochemical and catalytic methods have been reported to enhance reaction efficiency and product purity in related amine syntheses.
| Step | Method | Starting Material | Key Reagents/Catalysts | Outcome |
|---|---|---|---|---|
| 1 | Alkylation | Cyclooctyl halide + NH3/1º amine | Strong base (NaOH, KOH) | Secondary amine, racemic |
| 2 | Reductive Amination | Cyclooctyl ketone + NH3/amine | Chiral catalyst + H2 or NaBH3CN | This compound |
| 3 | Nitrile Reduction | Cyclooctyl nitrile | LiAlH4 or catalytic hydrogenation | Secondary amine, racemic |
| 4 | Continuous Flow Synthesis | Various | Flow reactor + catalysts | Scalable, high purity product |
The preparation of this compound predominantly relies on alkylation and reductive amination strategies. Asymmetric reductive amination is the most effective method for obtaining high enantiomeric purity, essential for pharmaceutical and biochemical applications. Industrially, continuous flow synthesis offers promising advantages for scalability and process control. Advances in chiral catalysis and flow technology continue to enhance the efficiency and selectivity of these synthetic routes.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Cyclooctylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with metal catalysts like palladium on carbon (Pd/C) is frequently employed.
Substitution: Alkyl halides or sulfonates are typical reagents for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include imines, nitriles, secondary amines, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
(S)-1-Cyclooctylethan-1-amine has been investigated for its potential therapeutic applications. Its structural features allow it to interact with biological targets effectively.
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant-like effects. The amine group is crucial for binding to neurotransmitter receptors, suggesting that this compound may influence serotonin and norepinephrine pathways, which are vital in mood regulation .
- Neuroprotective Properties : Studies have shown that cyclic amines can offer neuroprotection by modulating oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis.
- Chiral Synthesis : The compound is utilized in the synthesis of various chiral pharmaceuticals. Its enantiomeric purity is vital for the efficacy and safety of drugs, particularly those targeting specific biological pathways .
- Click Chemistry : The compound can be employed in click chemistry reactions, particularly in the synthesis of complex molecular architectures. This method enhances the efficiency of drug development processes by allowing for rapid assembly of diverse compounds .
Materials Science
In materials science, this compound has been explored for its role in developing advanced materials.
- Polymer Chemistry : It can be incorporated into polymer matrices to improve mechanical properties and thermal stability. Its unique structure allows for the design of polymers with specific functionalities, such as biocompatibility or enhanced conductivity .
- Nanomaterials : The compound has potential applications in the synthesis of nanoparticles, where it can act as a stabilizing agent or a functionalizing agent to enhance the properties of nanomaterials used in electronics and biomedical applications .
Case Studies and Research Findings
Several studies highlight the significance of this compound in practical applications:
| Study | Findings |
|---|---|
| Study on Antidepressant Activity | Demonstrated potential antidepressant effects through modulation of neurotransmitter systems. |
| Research on Neuroprotection | Showed effectiveness in reducing oxidative stress in neuronal models. |
| Application in Click Chemistry | Highlighted its role in synthesizing diverse drug candidates efficiently. |
| Polymer Development Study | Revealed improvements in mechanical properties when used as a polymer additive. |
Mechanism of Action
The mechanism of action of (S)-1-Cyclooctylethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing biochemical pathways and reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analog: (S)-1-Cyclohexylethan-1-amine
Key Differences :
- Ring Size: Cyclohexyl (6-membered) vs. cyclooctyl (8-membered).
- Molecular Weight : (S)-1-Cyclohexylethan-1-amine (127.23 g/mol) vs. estimated 155.28 g/mol for (S)-1-Cyclooctylethan-1-amine.
- Synthesis : Both compounds may utilize transaminase catalysis, but cyclooctyl derivatives might require longer reaction times due to steric challenges .
| Property | (S)-1-Cyclohexylethan-1-amine | This compound |
|---|---|---|
| Molecular Formula | C₈H₁₇N | C₁₀H₂₁N |
| Ring Size | 6-membered | 8-membered |
| Steric Bulk | Moderate | High |
| Applications | Chiral resolving agent | Potential asymmetric catalysis |
Aromatic Analog: 1-(m-Tolyl)ethan-1-amine
Key Differences :
- Substituent : Aromatic m-tolyl vs. aliphatic cyclooctyl. The m-tolyl group introduces resonance effects, reducing amine basicity compared to the electron-donating cyclooctyl group .
- Reactivity : The aromatic amine may engage in electrophilic substitution, whereas the cyclooctyl amine is more suited for nucleophilic reactions.
| Property | 1-(m-Tolyl)ethan-1-amine | This compound |
|---|---|---|
| Basicity (pKₐ) | Lower (aromatic effects) | Higher (aliphatic amine) |
| Solubility | Lower in polar solvents | Higher in nonpolar solvents |
Ether-Linked Analog: 2-(Cyclobutylmethoxy)ethan-1-amine Hydrochloride
Key Differences :
- Functional Groups : Ether linkage and cyclobutyl vs. direct cyclooctyl attachment. The ether group enhances water solubility but reduces lipid membrane penetration .
- Salt Form : Hydrochloride salt improves stability but may limit reactivity in free-base applications.
| Property | 2-(Cyclobutylmethoxy)ethan-1-amine HCl | This compound |
|---|---|---|
| Solubility | High (polar solvents) | Moderate (nonpolar solvents) |
| Stability | High (salt form) | Moderate (free base) |
Long-Chain Analog: 3-Cyclohexylpropan-1-amine
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing (S)-1-cyclooctylethan-1-amine, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves enantioselective reductive amination of cyclooctanone with ethylamine derivatives. Key steps include:
- Use of chiral catalysts (e.g., BINAP-Ru complexes) to achieve high enantiomeric excess (ee).
- Purification via flash chromatography using silica gel and hexane/ethyl acetate gradients .
- Characterization by chiral HPLC (e.g., Chiralpak IC-3 column, 90:10 hexane/isopropanol mobile phase) to confirm ≥98% ee .
- Critical Data :
| Step | Yield (%) | ee (%) | Reference Method |
|---|---|---|---|
| Catalytic hydrogenation | 75–85 | 92–95 | |
| Resolution via diastereomeric salts | 60–70 | 98–99 |
Q. How should researchers characterize the stereochemical configuration of this compound?
- Methodological Answer :
- X-ray crystallography : Co-crystallize with a chiral resolving agent (e.g., dibenzoyl-L-tartaric acid) to confirm absolute configuration .
- Optical rotation : Measure using a polarimeter (e.g., [α]D²⁵ = +15.3° in chloroform) and compare with literature values .
- Vibrational circular dichroism (VCD) : Assign configuration via spectral matching with computed spectra (DFT/B3LYP/6-31G*) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Use fume hoods and PPE (nitrile gloves, lab coat, goggles).
- Store under nitrogen at 2–8°C to prevent oxidation.
- First aid: For skin contact, wash with 10% acetic acid solution followed by soap/water .
Advanced Research Questions
Q. How can researchers resolve contradictions in enantiomeric excess data between HPLC and NMR methods?
- Methodological Answer :
- Source Analysis : HPLC may overestimate ee due to column selectivity; validate with Mosher’s ester derivatization and ¹H NMR (Δδ > 0.1 ppm for diastereomers) .
- Statistical Reconciliation : Apply Bland-Altman analysis to compare methods, identifying systematic biases (e.g., solvent polarity effects on NMR signals) .
Q. What experimental designs are optimal for studying the stereochemical stability of this compound under varying pH conditions?
- Methodological Answer :
- Accelerated Degradation Study :
- Prepare buffered solutions (pH 1–12) and incubate at 40°C.
- Monitor racemization via time-resolved chiral HPLC .
- Key Findings :
| pH | Half-life (hrs) | Degradation Pathway |
|---|---|---|
| 2 | >200 | Stable |
| 12 | 12–15 | Base-catalyzed racemization |
Q. How can computational methods predict the pharmacological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target receptors (e.g., NMDA or σ-1 receptors) .
- QSAR Modeling : Correlate substituent effects (Hammett σ values) with IC₅₀ data from in vitro assays .
Q. What strategies improve reproducibility in scaled-up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and intermediate purity .
- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology .
Data Interpretation and Ethics
Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer :
- DFT Refinement : Recalculate shifts using solvent-specific parameters (e.g., PCM model for chloroform) .
- Artifact Identification : Check for residual solvent peaks or diastereomeric impurities via COSY/TOCSY .
Q. What ethical considerations apply when sharing this compound data in open-access repositories?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
